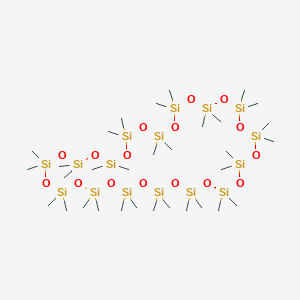
Nithiazid
Übersicht
Beschreibung
SSR411298 ist ein selektiver, reversibler Inhibitor der Fettsäureamidhydrolase (FAAH). Diese Verbindung hat sich als vielversprechend für die Behandlung von stressbedingten Erkrankungen wie posttraumatischer Belastungsstörung erwiesen, indem sie die endogene Cannabinoid-Signalübertragung verstärkt .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a tool compound to study the inhibition of FAAH and its effects on the endocannabinoid system.
Biology: It helps in understanding the role of FAAH in various physiological processes, such as appetite, cognition, anxiety, mood, and pain.
Medicine: SSR411298 has shown promise in the treatment of conditions like post-traumatic stress disorder, anxiety, and depression. .
Industry: The compound is used in the development of new therapeutic agents targeting the endocannabinoid system
Wirkmechanismus
Target of Action
Nithiazide, also known as Nitazoxanide, is a broad-spectrum anti-infective drug . The primary target of Nithiazide is the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . This cycle plays a crucial role in the energy metabolism of anaerobic microbes .
Mode of Action
Nithiazide disrupts the energy metabolism in anaerobic microbes by inhibiting the PFOR cycle . This interference with the energy metabolism leads to the disruption of the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses .
Biochemical Pathways
The inhibition of the PFOR cycle by Nithiazide leads to a disruption in the energy metabolism of the microbes. This disruption affects the survival, growth, and proliferation of the microbes, thereby exerting its anti-infective effects .
Result of Action
The result of Nithiazide’s action is the inhibition of the growth and proliferation of a range of microbes. By disrupting their energy metabolism, Nithiazide effectively controls infections caused by these microbes .
Analyse Chemischer Reaktionen
SSR411298 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Werkzeugverbindung zur Untersuchung der Hemmung von FAAH und deren Auswirkungen auf das Endocannabinoid-System verwendet.
Biologie: Es trägt zum Verständnis der Rolle von FAAH bei verschiedenen physiologischen Prozessen wie Appetit, Kognition, Angst, Stimmung und Schmerz bei.
Medizin: SSR411298 hat sich als vielversprechend für die Behandlung von Erkrankungen wie posttraumatischer Belastungsstörung, Angst und Depression erwiesen. .
Industrie: Die Verbindung wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf das Endocannabinoid-System abzielen
Wirkmechanismus
SSR411298 entfaltet seine Wirkung, indem es selektiv FAAH hemmt, das Hauptenzym, das für den Abbau von Endocannabinoiden wie Anandamid, Oleoylethanolamid und Palmitoylethanolamid verantwortlich ist. Durch die Hemmung von FAAH erhöht SSR411298 den Spiegel dieser Endocannabinoide im Gehirn, was zu einer verstärkten Signalübertragung über Cannabinoid-Rezeptoren führt. Dies führt zu verschiedenen physiologischen Wirkungen, darunter anxiolytische und antidepressive Aktivitäten .
Vergleich Mit ähnlichen Verbindungen
SSR411298 ist einzigartig in seiner Selektivität und Reversibilität als FAAH-Inhibitor. Ähnliche Verbindungen umfassen:
URB597: Ein weiterer FAAH-Inhibitor, jedoch irreversibel.
PF-04457845: Ein hochspezifischer und irreversibler FAAH-Inhibitor.
JZL184: Ein Inhibitor der Monoacylglycerol-Lipase, eines weiteren Enzyms, das am Abbau von Endocannabinoiden beteiligt ist.
SSR411298 zeichnet sich durch seine reversible Hemmung aus, die Vorteile in Bezug auf Sicherheit und Kontrolle des Endocannabinoid-Spiegels bieten kann .
Vorbereitungsmethoden
Die Synthese von SSR411298 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die finale Kupplungsreaktion. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und detaillierte Informationen sind in öffentlichen Quellen nicht leicht zugänglich. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung umfassen .
Eigenschaften
IUPAC Name |
1-ethyl-3-(5-nitro-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c1-2-7-5(11)9-6-8-3-4(14-6)10(12)13/h3H,2H2,1H3,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUTLQHSDLLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S | |
| Record name | NITHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020936 | |
| Record name | Nithiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or brown powder. (NTP, 1992) | |
| Record name | NITHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Orange plates; solubility in water: 8 g/100 ml; aqueous soln are alkaline and unstable /Sodium salt/, Crystals; solubility in water: 3 g/100 ml; aqueous soln are more stable than those of sodium salts /Potassium salt/, In water, 30 mg/l @ 25 °C | |
| Record name | NITHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, Solid | |
CAS No. |
139-94-6 | |
| Record name | NITHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Ethyl-N′-(5-nitro-2-thiazolyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nithiazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nithiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-(5-nitrothiazol-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9PO1G721T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NITHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
442 °F (decomposes) (NTP, 1992), Decomposes @ 228 °C | |
| Record name | NITHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nithiazide primarily used for?
A1: Nithiazide is a veterinary drug primarily known for its activity against Histomonas meleagridis, the protozoan parasite responsible for enterohepatitis (blackhead disease) in turkeys. [, ]
Q2: How effective is Nithiazide in treating enterohepatitis in turkeys?
A2: Studies have demonstrated that Nithiazide is highly effective in preventing mortality from enterohepatitis in turkeys. When administered prior to infection or within 3-7 days after infection, it significantly reduced mortality rates, even in cases with high mortality (73% to 83%) in untreated control groups. []
Q3: Are there any concerns regarding the long-term use of Nithiazide in poultry?
A3: While Nithiazide shows good tolerance in chickens and turkeys, a study on its carcinogenicity raised concerns. [, ] In a bioassay conducted on Fischer 344 rats and B6C3F1 mice, Nithiazide administration in the diet led to an increased incidence of hepatocellular adenomas and carcinomas in male mice and potentially in female mice. [] Furthermore, an increase in mammary neoplasms was observed in female rats. [] These findings highlight the importance of careful consideration regarding the long-term use of Nithiazide in poultry.
Q4: How does Nithiazide compare to other antihistomonad agents?
A4: Research indicates that Nithiazide exhibits superior potency and lower toxicity compared to 2-amino-5-nitrothiazole, another compound investigated for its antihistomonad activity. [, ] This difference in efficacy and safety profiles positions Nithiazide as a potentially favorable choice for treating enterohepatitis in turkeys.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















